methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.13075664 g/mol and the complexity rating of the compound is 940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound is part of a broader class of chemicals that have been synthesized and characterized for their structural properties. For instance, Maddila et al. (2012) synthesized a series of related derivatives characterized by spectroscopic methods like IR, 1H NMR, and LCMS mass analyses, focusing on their potential biological activities. This research underscores the importance of detailed chemical characterization in understanding the potential applications of these compounds in various scientific fields (Maddila et al., 2012).
Biological Activities
Several studies have explored the biological activities of these compounds, particularly their antioxidant, antibacterial, and antifungal properties. The same study by Maddila et al. (2012) reported on the in vitro antioxidant activity of these compounds, demonstrating their potential as therapeutic agents due to their ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, their research highlighted significant antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Maddila et al., 2012).
Anti-inflammatory and Analgesic Activities
Research by Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, showing promising anti-inflammatory and analgesic activities. These compounds were tested as COX-1/COX-2 inhibitors, demonstrating significant inhibition with high selectivity indices. This suggests potential applications in developing new anti-inflammatory drugs with minimal side effects (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The antimicrobial activity of these compounds extends beyond the previously mentioned studies. For example, a series synthesized by Badige et al. (2009) demonstrated significant antibacterial and antifungal activities, underscoring the potential of these compounds in treating microbial infections (Badige et al., 2009).
Properties
IUPAC Name |
methyl (2E)-2-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-15-18(24(31)33-3)13-28-23(30)21(35-25(28)26-15)12-16-9-10-19(20(11-16)32-2)34-14-22(29)27-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,27,29)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYLCKYMSIISI-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4)OC)SC2=N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4)OC)/SC2=N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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